2-Hydroxytetracosanoic acid ethyl ester

Membrane Biophysics Langmuir Monolayer Lipid Phase Transitions

Select 2-hydroxytetracosanoic acid ethyl ester for research that demands biological fidelity to the α-hydroxylated C24:0 very long-chain fatty acid scaffold. Generic esters like ethyl lignocerate cannot replicate the unique hydrogen-bonding and lipid-packing properties essential for 2-hydroxy ceramide function in epidermal barrier and neural membrane biology. This stable, easy-to-handle ethyl ester is the preferred synthetic precursor for defined 2-hydroxy sphingolipids and reference standards in lipidomics. Ensure your procurement supports experimental validity—source the specific α-hydroxy C24 ester required by CerS3 for barrier-competent sphingolipid biosynthesis.

Molecular Formula C26H52O3
Molecular Weight 412.7 g/mol
Cat. No. B598577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxytetracosanoic acid ethyl ester
Molecular FormulaC26H52O3
Molecular Weight412.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3
InChIKeyXNIPTMIZKFSVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-Hydroxytetracosanoic Acid Ethyl Ester: Procurement and Application Guide for Research on Long-Chain α-Hydroxy Fatty Acid Esters


2-Hydroxytetracosanoic acid ethyl ester (also known as ethyl 2-hydroxytetracosanoate, cerebronic acid ethyl ester; CAS 124111-47-3; molecular formula C26H52O3; molecular weight 412.7 g/mol) is the ethyl ester derivative of cerebronic acid (2-hydroxytetracosanoic acid), a C24:0 α-hydroxy very long-chain fatty acid (VLCFA) [1]. The compound is a highly lipophilic solid at room temperature, with computed physicochemical properties including XLogP3 of 11.4, topological polar surface area of 46.5 Ų, and a boiling point of 434.7 ± 13.0 °C at 760 mmHg [2]. As the esterified form of an α-hydroxy VLCFA that serves as an essential building block for 2-hydroxy ceramides, 2-hydroxy glucosylceramides, cerebrosides, and sulfatides in mammalian tissues—particularly in the nervous system and epidermis—this compound provides a stable, procurable synthetic proxy for studying 2-hydroxy fatty acid metabolism and sphingolipid biology [3][4].

Why 2-Hydroxytetracosanoic Acid Ethyl Ester Cannot Be Replaced by Non-Hydroxylated or Shorter-Chain Fatty Acid Esters


Generic substitution with non-hydroxylated fatty acid esters (e.g., ethyl lignocerate, ethyl cerotate) or with α-hydroxy esters of different chain lengths fails to recapitulate the specific biological and biophysical functions of the 2-hydroxy C24:0 scaffold. The α-hydroxyl group at the C2 position is not a passive structural feature; it fundamentally alters lipid packing, hydrogen-bonding networks, and enzymatic recognition in sphingolipid biosynthesis [1]. Specifically, the enzyme FA2H (fatty acid 2-hydroxylase) introduces this hydroxyl group during keratinocyte differentiation, and only α-hydroxylated VLCFAs—with chain lengths ≥C24—are subsequently incorporated by ceramide synthase 3 (CerS3) into barrier-competent 2-hydroxy ceramides required for epidermal lamellar membrane formation [2][3]. Substituting with a non-hydroxylated C24 ester (e.g., ethyl lignocerate) yields a compound lacking the hydrogen-bonding capacity and conformational properties that enable proper lateral packing in lipid bilayers. Substituting with a shorter-chain α-hydroxy ester (e.g., 2-hydroxy C16:0 or C18:0 ethyl esters) alters the hydrophobic matching with sphingoid bases and fails to support the long-periodicity lamellar phase organization essential for permeability barrier homeostasis [4]. The ethyl ester moiety itself further influences solubility, handling, and potential hydrolysis kinetics relative to the free acid or methyl ester forms, rendering direct interchange among these derivatives inappropriate without experimental validation .

Quantitative Differentiation Evidence: 2-Hydroxytetracosanoic Acid Ethyl Ester vs. Structural Analogs


Comparative Monolayer Collapse Kinetics: 2-Hydroxytetracosanoic Acid Exhibits Distinct Phase Behavior vs. Non-Hydroxylated C24:0

2-Hydroxytetracosanoic acid (the free acid form of the ethyl ester) displays unique monolayer collapse kinetics and phase coexistence behavior that distinguishes it from non-hydroxylated tetracosanoic acid (lignoceric acid). In Langmuir monolayer studies, 2-hydroxytetracosanoic acid exhibits anomalous phase coexistence between the L2h and L2′ phases over a large surface pressure range, accompanied by a distinct peak in viscosity and elastic modulus as a function of pressure [1]. Three distinct collapse mechanisms have been observed for this α-hydroxy VLCFA: (1) nucleation and growth of three-dimensional aggregates; (2) folding and buckling of the monolayer; and (3) fracture and cracking, with the specific mechanism dependent on compression rate and subphase conditions [2]. This behavior arises directly from the α-hydroxyl group's capacity to participate in lateral hydrogen bonding while maintaining hydrophobic interactions with the alkyl chain region—a feature absent in non-hydroxylated C24:0 analogs, which undergo more uniform collapse via homogeneous nucleation.

Membrane Biophysics Langmuir Monolayer Lipid Phase Transitions Surface Rheology

FA2H-Dependent Incorporation into Barrier-Competent Ceramides: Chain Length Threshold ≥C24

The 2-hydroxy C24:0 fatty acid scaffold (the core moiety of the ethyl ester) is subject to a strict biological chain-length threshold for incorporation into functional epidermal ceramides. In cultured human keratinocytes, siRNA-mediated knockdown of FA2H suppresses fatty acid 2-hydroxylase activity and consequently decreases 2-hydroxyceramide and 2-hydroxyglucosylceramide levels, demonstrating that FA2H is the obligate enzyme for generating the 2-hydroxy VLCFA pool [1]. Critically, while FA2H expression and 2-hydroxy free fatty acid production increase early in keratinocyte differentiation, the production of 2-hydroxyceramides and 2-hydroxyglucosylceramides bearing longer-chain amide-linked fatty acids (specifically those ≥C24) increases only later during terminal differentiation [2]. Keratinocytes transduced with FA2H-siRNA contain abnormal epidermal lamellar bodies and fail to form normal extracellular lamellar membranes, establishing that 2-hydroxy sphingolipids derived from ≥C24 α-hydroxy VLCFAs are required for epidermal lamellar membrane formation and permeability barrier homeostasis [3].

Keratinocyte Differentiation Sphingolipid Biosynthesis Epidermal Permeability Barrier FA2H

Physicochemical and Handling Properties: Ethyl Ester vs. Free Acid vs. Methyl Ester

The ethyl ester derivative of 2-hydroxytetracosanoic acid offers distinct handling and formulation advantages compared to both the free acid and the methyl ester forms. The free acid (2-hydroxytetracosanoic acid; CAS 544-57-0; MW 384.6 Da) is a solid at room temperature with limited solubility in many common organic solvents—typically requiring chloroform:methanol (5:1) mixtures for dissolution . The ethyl ester (MW 412.7 Da) exhibits improved solubility in a broader range of solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The XLogP3 value of 11.4 for the ethyl ester indicates substantially higher lipophilicity than typical shorter-chain fatty acid esters, which directly influences its partitioning behavior in lipid-based formulations and its suitability as a non-polar internal standard [1]. Additionally, the ethyl ester serves as a stable synthetic intermediate: it can be readily hydrolyzed to the free acid under controlled conditions or used directly in transesterification and amidation reactions for ceramide synthesis [2].

Formulation Solubility Lipid Handling Analytical Chemistry

Thermotropic Phase Behavior: α-Hydroxy C24:0 Cerebrosides Exhibit Distinct Transition Temperatures

When incorporated into cerebrosides (glycosphingolipids), the 2-hydroxy C24:0 fatty acyl chain confers distinct thermotropic phase behavior compared to non-hydroxylated C24:0 cerebrosides. Cerebrosides containing a saturated 2-hydroxy C24:0 acyl chain (HFA-CER, also known as phrenosin) exhibit a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 70-72 °C, whereas cerebrosides containing the non-hydroxylated C24:0 acyl chain (NFA-CER, kerasin) display different thermal behavior [1]. This elevated transition temperature reflects the enhanced intermolecular hydrogen-bonding network contributed by the α-hydroxyl group, which stabilizes the gel-phase packing of cerebroside molecules in myelin membranes and other sphingolipid-enriched domains [2]. The ethyl ester form provides a synthetic entry point for preparing such cerebrosides with defined 2-hydroxy C24:0 acyl composition.

Lipid Biophysics Differential Scanning Calorimetry Membrane Fluidity Cerebroside

Validated Research and Industrial Applications for 2-Hydroxytetracosanoic Acid Ethyl Ester


Synthetic Intermediate for Defined 2-Hydroxy Ceramides and Sphingolipids

2-Hydroxytetracosanoic acid ethyl ester serves as a key synthetic building block for the preparation of structurally defined 2-hydroxy ceramides, glucosylceramides, and cerebrosides. The ethyl ester functionality enables controlled hydrolysis to the free acid for subsequent amidation with sphingoid bases, as demonstrated in the synthesis and absolute configuration determination of 6-hydroxylated ceramides (ceramides B, 4, 7, and 8) isolated from human skin [6]. The compound's stability during storage (2-8°C) and solubility in standard organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone) facilitate its use in multi-step synthetic protocols without requiring specialized handling equipment .

Lipidomics Internal Standard and Reference Compound

The ethyl ester derivative of 2-hydroxytetracosanoic acid is employed as a reference standard in lipidomics and metabolomics workflows targeting 2-hydroxy VLCFAs and their sphingolipid conjugates. The compound's well-defined molecular weight (412.7 g/mol), exact mass (412.39164552 Da), and chromatographic properties (high XLogP3 of 11.4, predictable retention on reversed-phase columns) make it suitable for method development and calibration in GC-MS and LC-MS analyses of biological lipid extracts [6]. Its structural relationship to cerebronic acid—a biomarker for peroxisomal disorders including Zellweger syndrome and a component of nervous tissue-specific cerebrosides and sulfatides—positions this compound as a relevant analytical standard for clinical lipidomics investigations .

Keratinocyte Differentiation and Epidermal Barrier Research

In dermatological research, 2-hydroxytetracosanoic acid ethyl ester provides a procurable source of the 2-hydroxy C24:0 scaffold for investigating FA2H-dependent sphingolipid biosynthesis and epidermal permeability barrier formation. Studies have established that 2-hydroxy VLCFAs with chain length ≥C24 are specifically incorporated into 2-hydroxyceramides and 2-hydroxyglucosylceramides during late keratinocyte differentiation, and that these sphingolipids are required for normal epidermal lamellar body formation and extracellular lamellar membrane assembly [6]. The ethyl ester can be hydrolyzed to the free acid for supplementation studies in keratinocyte culture models or for use in reconstituted lipid membrane systems designed to mimic the stratum corneum lipid matrix .

Biophysical Studies of Hydroxy Fatty Acid-Containing Lipid Monolayers and Membranes

The unique interfacial behavior of 2-hydroxytetracosanoic acid—including anomalous phase coexistence between L2h and L2′ phases over extended pressure ranges and distinct monolayer collapse kinetics—makes this compound class valuable for fundamental biophysical investigations of lipid phase transitions and membrane mechanics [6]. The ethyl ester can be employed as a lipophilic probe or as a precursor for preparing model membranes with defined α-hydroxy VLCFA composition, enabling studies of hydrogen-bonding networks, lateral lipid packing, and the role of α-hydroxylation in modulating membrane physical properties .

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